Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
CAS No.: 1412976-18-1
Cat. No.: VC2883733
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1412976-18-1 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate |
| Standard InChI | InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3 |
| Standard InChI Key | HQVWUGJCQQJEQP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC2=C1OCC3C2C3)N |
| Canonical SMILES | COC(=O)C1=C(C=CC2=C1OCC3C2C3)N |
Introduction
Synthesis
The synthesis of methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate typically involves multi-step organic reactions. Below is a generalized pathway:
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Starting Materials: The synthesis often begins with a chromone derivative and a cyclopropane precursor.
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Reaction Conditions:
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Catalysts such as Lewis acids may be used to facilitate the cyclization.
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Amination at position 5 is achieved through nucleophilic substitution or reductive amination.
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Purification: The final product is purified using crystallization or chromatography techniques.
Further details on the reaction mechanism and specific reagents are not available in the provided sources.
Medicinal Chemistry
Chromene derivatives are widely studied for their pharmacological properties:
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Anticancer Activity: Chromenes have shown cytotoxic effects against various cancer cell lines due to their ability to interact with DNA or inhibit key enzymes in cancer pathways .
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Antihistaminic Potential: Compounds with similar structures exhibit antihistaminic and bronchodilatory effects by stabilizing mast cells .
Synthetic Chemistry
This compound serves as a versatile intermediate for synthesizing more complex molecules:
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The amino group at position 5 allows for further functionalization.
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The chromene core can be modified to explore structure-activity relationships in drug discovery.
Molecular Geometry
The molecule contains:
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A bicyclic system with a fused cyclopropane and chromene ring.
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A methyl ester group at position 4.
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An amino substituent at position 5.
Crystallographic Data
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Planarity in the chromene core.
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Hydrogen bonding interactions involving amino or ester groups.
Biological Relevance
While specific biological studies for methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate are not reported in the provided sources, compounds with analogous structures have demonstrated:
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